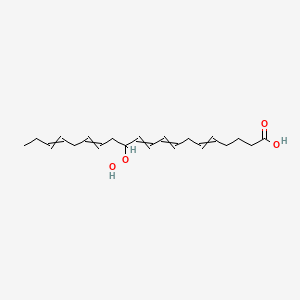
12-Hydroperoxyeicosa-5,8,10,14,17-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12(S)-Hydroperoxyeicosapentaenoic acid is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound plays a significant role in various biological processes, including inflammation and cellular signaling. It is known for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroperoxyeicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to eicosapentaenoic acid, resulting in the formation of hydroperoxides. The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express lipoxygenases. These bioprocesses are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
12(S)-Hydroperoxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more stable oxo-derivatives.
Reduction: Reduction of the hydroperoxide group to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as manganese dioxide or enzymes like peroxidases.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like triphenylphosphine for the conversion of hydroperoxides to alcohols.
Major Products
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of 12(S)-hydroxyeicosapentaenoic acid.
Substitution: Formation of various substituted eicosapentaenoic acid derivatives.
Scientific Research Applications
12(S)-Hydroperoxyeicosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive lipids.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties. It has shown potential in reducing inflammation in diseases such as arthritis and in inhibiting the growth of certain cancer cells.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Mechanism of Action
The mechanism of action of 12(S)-Hydroperoxyeicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, modulating the expression of genes involved in inflammation and metabolism.
Pathways Involved: It influences the arachidonic acid pathway, leading to the production of anti-inflammatory eicosanoids. It also affects the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
12(S)-Hydroxyeicosapentaenoic acid: A reduced form of 12(S)-Hydroperoxyeicosapentaenoic acid with similar biological activities.
15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxide derivative of eicosapentaenoic acid with distinct biological functions.
5(S)-Hydroperoxyeicosapentaenoic acid: Involved in the biosynthesis of leukotrienes, which are important mediators of inflammation.
Uniqueness
12(S)-Hydroperoxyeicosapentaenoic acid is unique due to its specific position of hydroperoxide substitution, which confers distinct biological activities compared to other hydroperoxide derivatives. Its ability to modulate multiple signaling pathways and gene expression profiles makes it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22) |
InChI Key |
HDMYXONNVAOHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















